molecular formula C14H8FN3O3S B2563280 N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 906785-31-7

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2563280
CAS No.: 906785-31-7
M. Wt: 317.29
InChI Key: WJRPVWTXTBRGQT-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a chemical compound designed for research and development use, strictly within laboratory settings. It belongs to the benzothiazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles . Benzothiazole derivatives, particularly those with nitro and fluoro substituents analogous to this compound, have demonstrated significant potential in anticancer research, showing activity against a range of human cancer cell lines, including non-small cell lung cancer and epidermoid carcinoma . The structural motif of this compound suggests a potential for dual-action therapeutic strategies, as related benzothiazole amides have been investigated for their ability to simultaneously inhibit cancer cell proliferation and reduce the expression of key inflammatory cytokines such as IL-6 and TNF-α, which are known to contribute to the tumor microenvironment . The mechanism of action for such compounds often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways like AKT and ERK, which are vital for cell survival and growth . Researchers value this family of compounds for exploring structure-activity relationships and developing novel small-molecule agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O3S/c15-10-5-2-6-11-12(10)16-14(22-11)17-13(19)8-3-1-4-9(7-8)18(20)21/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRPVWTXTBRGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Nitration: The nitration of the benzamide moiety can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzothiazole ring.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluoro group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide are compared below with analogous benzothiazole and nitrobenzamide derivatives. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Predicted pKa (if available) Reference
This compound Benzothiazole + benzamide 4-F (benzothiazole), 3-NO₂ (benzamide) ~303.28* Amide, nitro, fluoro Not reported Target Compound
N-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)-4-(1H-imidazol-1-yl)-3-nitrobenzamide Benzothiazole + benzamide 3-Cl (phenyl), 4-imidazole, 3-NO₂ ~463.89 Amide, nitro, chloro, imidazole Not reported
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide Thiazole + benzamide 4-tert-butyl (thiazole), 3-F (benzamide) 278.35 Amide, fluoro, tert-butyl 6.91 (predicted)
3-{N-[(furan-2-yl)methyl]-1-[2-(phenylamino)-1,3-thiazol-4-yl]formamido}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide Thiazole + propanamide Furan, trifluoromethylphenyl ~534.53 Amide, trifluoromethyl, furan Not reported
2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine Thiadiazole 4-F, 4-OCH₃ (benzylidene) ~327.36 Thiadiazole, methoxy, fluoro Not reported

*Calculated based on molecular formula C₁₄H₈FN₃O₃S.

Key Observations:

  • Electron-Withdrawing Groups : The 3-nitro group in the target compound distinguishes it from analogs like N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide, which lacks nitro functionality but includes a sterically bulky tert-butyl group .
  • Heterocyclic Diversity : Compared to thiadiazole derivatives (e.g., ), the benzothiazole core in the target compound offers distinct π-π stacking and hydrogen-bonding capabilities due to its fused aromatic system.
  • Bioisosteric Replacements : The 4-fluoro substitution on benzothiazole mirrors the 3-fluoro in N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide, suggesting shared strategies to enhance lipophilicity and metabolic resistance .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic compound with a unique structural configuration that contributes to its diverse biological activities. This article provides an in-depth examination of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C14_{14}H10_{10}FN3_3O3_3S
  • CAS Number : 122547-72-2
  • Functional Groups : The presence of a fluorine atom at the para position of the benzothiazole ring and a nitro group attached to the benzamide portion enhances its electrophilic characteristics and reactivity.

Pharmacological Properties

This compound has been studied for several pharmacological activities:

  • Antimicrobial Activity : Research indicates that compounds with benzothiazole moieties exhibit significant antimicrobial properties. The presence of the nitro group may enhance this activity by facilitating interactions with microbial enzymes.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The unique structure allows it to interact with various cellular targets, potentially leading to cytotoxic effects against tumor cells.
  • Anti-inflammatory Effects : Some studies have indicated that derivatives of benzothiazole can exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical pathways such as DNA replication and repair, which is particularly relevant in cancer therapy.
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxicity.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies often focus on:

  • Binding Affinity : Assessing how effectively the compound binds to specific receptors or enzymes.
  • Selectivity : Evaluating whether the compound preferentially interacts with certain biological targets over others.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique features:

Compound NameStructureBiological ActivityUnique Features
N-(4-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamideStructureAntimicrobialChlorine substitution affects activity
N-(1,3-benzothiazol-2-yl)-4-nitrophenylacetamideStructureAnticancerAcetamide group enhances solubility
N-(5-methylthiazol-2-yl)-4-nitroanilineStructureAntibacterialDifferent heterocyclic structure

This table illustrates how variations in substituents on the benzothiazole core can significantly influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • Antitumor Studies : A study indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation.
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. How can conflicting bioactivity data between in vitro and crystallography studies be reconciled?

  • Methodology : Cross-validate enzyme inhibition assays with crystallographic binding mode data. Investigate solvent accessibility of active sites in crystal structures versus solution-phase conformations using MD simulations .

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